4-(2,4-Dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
4-(2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a sulfanylidene group, and a carboxamide group
Preparation Methods
The synthesis of 4-(2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions often require a catalyst to enhance the yield and selectivity of the desired product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 4-(2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE include other tetrahydropyrimidine derivatives and compounds with similar functional groups. For example:
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These compounds also contain the 2,4-dimethoxyphenyl group and exhibit antimicrobial activity.
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is a heterostilbene derivative with a similar tetrahydropyrimidine core. The uniqueness of 4-(2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O3S |
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Molecular Weight |
307.37 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H17N3O3S/c1-7-11(13(15)18)12(17-14(21)16-7)9-5-4-8(19-2)6-10(9)20-3/h4-6,12H,1-3H3,(H2,15,18)(H2,16,17,21) |
InChI Key |
XRZAAOHGMCLOTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)N |
Origin of Product |
United States |
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